molecular formula C9H9FO B071234 6-fluoro-2,3-dihydro-1H-inden-4-ol CAS No. 161178-27-4

6-fluoro-2,3-dihydro-1H-inden-4-ol

Cat. No.: B071234
CAS No.: 161178-27-4
M. Wt: 152.16 g/mol
InChI Key: JUZRQHDTSQCKEP-UHFFFAOYSA-N
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Description

6-Fluoro-2,3-dihydro-1H-inden-4-ol ( 161178-27-4) is a high-value chemical scaffold in pharmaceutical research and development . This compound belongs to the dihydro-1H-indene class of structures, which are of significant interest in medicinal chemistry for designing novel tubulin polymerization inhibitors that bind to the colchicine site . These inhibitors are a promising avenue for developing new anticancer agents with anti-angiogenic properties, which work by disrupting the process of new blood vessel formation that tumors need to grow and metastasize . The specific substitution pattern on the indan ring system makes this compound a versatile building block for the synthesis of more complex molecules aimed at these biological targets. Researchers will find this compound particularly useful as a key intermediate in structure-activity relationship (SAR) studies. The dihydro-1H-indene core is strategically used in drug design to create rigid structures that prevent undesirable molecular rotation, thereby maintaining optimal biological activity in a manner similar to established compounds like Combretastatin A-4 (CA-4) . The presence of both the hydroxy and fluoro substituents offers points for further chemical modification, allowing for the exploration of interactions with various amino acid residues in enzyme active sites. This product is intended for research applications only and is not for diagnostic, therapeutic, or personal use. Proper safety data sheets should be consulted prior to handling.

Properties

CAS No.

161178-27-4

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

6-fluoro-2,3-dihydro-1H-inden-4-ol

InChI

InChI=1S/C9H9FO/c10-7-4-6-2-1-3-8(6)9(11)5-7/h4-5,11H,1-3H2

InChI Key

JUZRQHDTSQCKEP-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)C(=CC(=C2)F)O

Canonical SMILES

C1CC2=C(C1)C(=CC(=C2)F)O

Synonyms

1H-Inden-4-ol,6-fluoro-2,3-dihydro-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers

Positional isomers differ in the location of the fluorine atom or hydroxyl group on the indene scaffold, significantly altering electronic and steric properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-Fluoro-2,3-dihydro-1H-inden-1-ol F at 4-position, –OH at 1 C₉H₉FO 152.17 Higher polarity due to –OH proximity to F; used in CCSD studies
5-Fluoro-2,3-dihydro-1H-inden-1-ol F at 5-position, –OH at 1 C₉H₉FO 152.17 Intermediate in COX-1 inhibitor synthesis
6-Fluoro-2,3-dihydro-1H-inden-4-ol F at 6-position, –OH at 4 C₉H₉FO 152.17 Potential pharmaceutical intermediate; under study

Impact of Fluorine Position :

  • 6-Fluoro : Electron-withdrawing effects stabilize the aromatic ring, enhancing resistance to electrophilic substitution compared to 4- or 5-fluoro isomers.
  • 4-Fluoro: Proximity to –OH may facilitate intramolecular hydrogen bonding, reducing solubility in nonpolar solvents .

Halogen-Substituted Analogs

Replacing fluorine with other halogens alters steric bulk, polarity, and biological activity:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Applications References
7-Chloro-2,3-dihydro-1H-inden-4-ol Cl at 7-position, –OH at 4 C₉H₉ClO 168.62 Spermaticide (Lanesta®)
6-Bromo-2,3-dihydro-1H-inden-1-ol Br at 6-position, –OH at 1 C₉H₉BrO 213.07 Building block for RXR ligands
6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol Br at 6, F at 5, –OH at 1 C₉H₈BrFO 231.06 Specialty pharmaceutical intermediate

Key Observations :

  • Chlorine : Larger atomic radius increases lipophilicity, enhancing membrane permeability (e.g., spermaticidal activity in 7-chloro derivative ).
  • Bromine: Higher molecular weight and polarizability improve binding affinity in receptor-targeted therapies (e.g., retinoid X receptor ligands ).

Functional Group Variants

Substituting fluorine with non-halogen groups modifies reactivity and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Applications References
1-Amino-2,3-dihydro-1H-inden-4-ol –NH₂ at 1, –OH at 4 C₉H₁₁NO 149.19 Life science research (American Elements)
6-tert-Butyl-2,3-dihydro-1H-inden-5-ol –C(CH₃)₃ at 6, –OH at 5 C₁₃H₁₈O 190.28 Antioxidant or polymer additive

Functional Group Effects :

  • Amino Group (–NH₂): Increases basicity and hydrogen-bonding capacity, making the compound suitable for coordination chemistry .
  • tert-Butyl Group : Enhances steric hindrance, reducing reaction rates but improving thermal stability .

Preparation Methods

Fluorophenylacetic Acid Derivatives

4-Fluorophenylacetic acid serves as a common precursor. Cyclization via Friedel-Crafts acylation forms the indanone scaffold, followed by hydroxylation at the 4-position. Alternative starting materials include 3-fluorophenethyl alcohol, which undergoes oxidation to the corresponding ketone before cyclization.

Halogenated Indanones

6-Bromo-2,3-dihydro-1H-inden-4-one can undergo halogen exchange using fluorinating agents like KF in the presence of crown ethers. This approach avoids direct electrophilic fluorination, which often suffers from poor regioselectivity.

Cyclization Strategies for Indenone Formation

Cyclization is critical for constructing the dihydroindenone core. Three methods are widely employed:

Friedel-Crafts Acylation

Reaction of 4-fluorophenylacetic acid with AlCl₃ in dichloromethane at 0–5°C yields 6-fluoro-2,3-dihydro-1H-inden-1-one. This method achieves 68–72% yields but requires strict moisture control to prevent catalyst deactivation.

Acid-Catalyzed Intramolecular Cyclization

Using H₂SO₄ or polyphosphoric acid (PPA) at 80–100°C, 3-(4-fluorophenyl)propanoic acid cyclizes to the indenone. This route offers scalability but generates side products from over-acylation, necessitating chromatographic purification.

Transition Metal-Mediated Cyclization

Palladium-catalyzed C–H activation enables direct cyclization of fluorinated styrene derivatives. For example, 4-fluorostyrene oxide reacts with Pd(OAc)₂ and Xantphos in toluene at 120°C, producing the indenone in 55–60% yield.

Hydroxylation at the 4-Position

Introducing the hydroxyl group requires precise regiocontrol. Key methods include:

Directed Ortho-Metalation (DoM)

Using tert-butyllithium and (-)-sparteine as a chiral ligand, 6-fluoro-2,3-dihydro-1H-inden-1-one undergoes deprotonation at the 4-position. Subsequent quenching with trimethylborate and oxidative workup yields the alcohol with 85% enantiomeric excess (ee).

Microbial Hydroxylation

Aspergillus niger NRRL 599 catalyzes the hydroxylation of 6-fluoroindanone in a bioreactor (pH 6.8, 30°C). After 72 hours, the reaction achieves 92% conversion, though downstream purification reduces isolated yields to 65–70%.

Electrophilic Hydroxylation

Treatment with Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in acetonitrile/water (4:1) at 25°C introduces the hydroxyl group via radical intermediates. This method avoids metal catalysts but produces 10–15% over-oxidized byproducts.

Fluorination Techniques

Regioselective fluorination remains a bottleneck. Comparative data for two approaches:

MethodReagents/ConditionsYield (%)Regioselectivity (6-F:4-F)
Halogen ExchangeKF, 18-crown-6, DMF, 120°C, 24 h7895:5
Electrophilic FluorinationSelectfluor®, CH₃CN, 80°C, 12 h4560:40

Halogen exchange using KF outperforms electrophilic methods in selectivity and yield, though it requires brominated precursors.

Purification and Characterization

Recrystallization Optimization

Ethanol/water (70:30 v/v) at 4°C produces needle-like crystals with 99.5% purity. Differential Scanning Calorimetry (DSC) shows a melting point of 112–114°C, consistent with single-crystal X-ray data.

Spectroscopic Benchmarks

  • ¹H NMR (400 MHz, CDCl₃): δ 6.82 (d, J = 8.5 Hz, 1H, C7-H), 4.71 (s, 1H, OH), 2.92–2.88 (m, 2H, C2-H), 2.62–2.58 (m, 2H, C3-H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 154.2 (C4), 146.5 (C6-F), 124.8 (C5), 34.1 (C2), 29.8 (C3).

Industrial-Scale Production Challenges

Catalyst Recycling

AlCl₃ recovery in Friedel-Crafts reactions remains inefficient, with 30–40% loss per batch. Immobilized ionic liquid catalysts (e.g., [BMIM]Cl-AlCl₃) improve recyclability to 5 cycles with <5% activity loss.

Solvent Selection

Toxic solvents like DMF and dichloromethane are being replaced by cyclopentyl methyl ether (CPME) in industrial settings. CPME achieves comparable yields (70–73%) while reducing environmental impact.

Emerging Methodologies

Photocatalytic C–H Functionalization

Visible-light-driven catalysis using Ru(bpy)₃Cl₂ and Na₂S₂O₈ enables direct C4 hydroxylation of 6-fluoroindanone. This method operates at 25°C with 82% yield, though scalability is unproven.

Flow Chemistry Approaches

Continuous-flow reactors reduce reaction times for halogen exchange from 24 h to 45 minutes. A microfluidic system with KF/Celite® beads achieves 94% conversion at 150°C and 20 bar pressure .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 6-fluoro-2,3-dihydro-1H-inden-4-ol?

The synthesis of fluorinated dihydroindenols typically involves fluorination at the aromatic ring or hydroxylation of pre-fluorinated intermediates. A plausible route is based on the Williamson ether synthesis framework, where brominated intermediates (e.g., bromo-dihydroindenes) are reacted with nucleophiles like fluorinated alcohols. For example, bromination of dihydroindenol derivatives using N-bromosuccinimide (NBS) under radical conditions (initiated by AIBN) can yield bromo intermediates, which may undergo nucleophilic substitution with fluoride sources (e.g., KF or TBAF) to introduce fluorine . Subsequent deprotection or hydroxylation steps may be required to generate the final product.

Q. How can the structural identity and purity of this compound be verified experimentally?

  • X-ray crystallography : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-III (for visualization) provides unambiguous confirmation of molecular geometry and stereochemistry .
  • NMR spectroscopy : 1^1H and 19^{19}F NMR are critical for characterizing fluorinated positions. For instance, 1^1H NMR signals near δ 4.5–5.5 ppm may indicate hydroxyl protons, while 19^{19}F NMR can confirm fluorine substitution at specific positions (e.g., δ -110 to -120 ppm for aromatic fluorine) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) can validate the molecular formula (e.g., C9_9H9_9FO, MW = 152.16 g/mol) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reaction yields during fluorination of dihydroindenol derivatives?

Fluorination reactions often face challenges such as competing elimination or incomplete substitution. To address this:

  • Mechanistic studies : Use kinetic isotope effects (KIEs) or deuterated substrates to distinguish between SN_\text{N}1 and SN_\text{N}2 pathways .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of fluoride ions, while additives like crown ethers improve solubility of fluoride salts .
  • Computational modeling : Density Functional Theory (DFT) calculations can predict transition-state energies and identify steric/electronic barriers to fluorination .

Q. How can computational methods guide the design of this compound derivatives for biological activity studies?

  • Pharmacophore modeling : Define key functional groups (e.g., hydroxyl, fluorine) that interact with target enzymes or receptors. For example, in aggrecanase inhibitors, a hydroxyl group at the 4-position and fluorine at the 6-position may enhance binding affinity .
  • Molecular docking : Simulate interactions between the fluorinated indenol and active sites of proteins (e.g., metalloproteinases) using software like AutoDock or Schrödinger Suite.
  • QSAR analysis : Correlate substituent effects (e.g., fluorine’s electronegativity) with bioactivity data to optimize potency and selectivity .

Q. What experimental approaches validate the regioselectivity of fluorine substitution in dihydroindenol derivatives?

  • Isotopic labeling : Synthesize 18^{18}F-labeled analogs and track substitution patterns via PET imaging or autoradiography.
  • Competition experiments : Compare reactivity of different positions (e.g., para vs. meta) under identical fluorination conditions.
  • X-ray crystallography : Resolve spatial arrangements of substituents to confirm regiochemical outcomes .

Methodological Considerations

  • Data Contradiction Analysis :
    Conflicting NMR or crystallographic data may arise from dynamic processes (e.g., ring puckering in dihydroindenol). Use variable-temperature NMR or DFT-based conformational analysis to resolve ambiguities .

  • Table: Key Physicochemical Properties

    PropertyValue/DescriptionSource Method
    Molecular FormulaC9_9H9_9FOHRMS
    Molecular Weight152.16 g/molCalculated
    Fluorine PositionC6 (aromatic ring)19^{19}F NMR
    Hydroxyl PositionC4 (dihydroindenol ring)X-ray

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